3-(3-Fluorophenyl)pentanedioic acid
Description
3-(3-Fluorophenyl)pentanedioic acid is a fluorinated derivative of pentanedioic acid (glutaric acid), featuring a phenyl ring substituted with a fluorine atom at the meta position. The fluorine atom enhances electronic properties and influences binding affinity to biological targets, making it a candidate for drug development, especially in prostate cancer therapeutics .
Propriétés
Formule moléculaire |
C11H11FO4 |
|---|---|
Poids moléculaire |
226.20 g/mol |
Nom IUPAC |
3-(3-fluorophenyl)pentanedioic acid |
InChI |
InChI=1S/C11H11FO4/c12-9-3-1-2-7(4-9)8(5-10(13)14)6-11(15)16/h1-4,8H,5-6H2,(H,13,14)(H,15,16) |
Clé InChI |
DEFJCFMRMPIHRW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)C(CC(=O)O)CC(=O)O |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Isomers and Fluorinated Analogs
3-(4-Fluorophenyl)pentanedioic Acid (CAS 3449-63-6)
- Structural Difference : Fluorine at the para position of the phenyl ring.
- Impact : The para-fluorine alters electronic distribution and steric interactions compared to the meta-substituted target compound. This positional change may reduce binding specificity to PSMA, as para-substituted analogs often exhibit different spatial orientations in active sites .
- Similarity Score : 0.93 (compared to the target compound), indicating high structural overlap .
3-(2,4-Difluorophenyl)pentanedioic Acid
- Structural Difference : Two fluorine atoms at ortho and para positions.
- However, steric hindrance may reduce bioavailability .
- Molecular Formula : C₁₁H₁₀F₂O₄ (vs. C₁₁H₁₁FO₄ for the target compound) .
3-[4-(Trifluoromethyl)phenyl]pentanedioic Acid (CAS 848611-89-2)
- Structural Difference : A trifluoromethyl (-CF₃) group replaces the fluorine at the para position.
- This modification is common in protease inhibitors to enhance target engagement .
Substituted Phenyl Derivatives
3-(3,4,5-Trimethoxyphenyl)pentanedioic Acid
- Structural Difference : Methoxy (-OCH₃) groups at positions 3, 4, and 5 on the phenyl ring.
- Impact : Methoxy groups are electron-donating, which contrasts with fluorine’s electron-withdrawing nature. This substitution may reduce binding to PSMA but improve solubility due to increased polarity .
3-(4-Nitrophenyl)pentanedioic Acid
- Structural Difference: A nitro (-NO₂) group at the para position.
- Impact : The strong electron-withdrawing nitro group increases acidity (pKa ~1.5–2.5 for carboxylic acids) and reactivity, making this compound more suited for covalent inhibitor design. However, nitro groups can pose metabolic stability challenges .
Urea-Based Inhibitors with Pentanedioic Acid Moieties
DCFBC (3-(4-Fluorobenzylthio)ethyl)ureido)pentanedioic Acid
- Structural Difference : Incorporates a urea linkage and a 4-fluorobenzylthio group.
- Impact : The urea moiety mimics the transition state of GCPII substrates, enhancing binding affinity (Kd < 1 nM for PSMA). The 4-fluoro substitution optimizes interactions with hydrophobic pockets in the enzyme .
- Application : Used in radioligand therapy (e.g., ¹⁸F-DCFBC for PET imaging) .
125I-DCIBzL
- Structural Difference : Iodine-labeled benzamide substituent.
- Impact: The iodine atom enables Auger electron therapy, demonstrating antitumor efficacy in prostate cancer xenografts. Fluorine analogs like the target compound may offer similar targeting with reduced toxicity .
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
